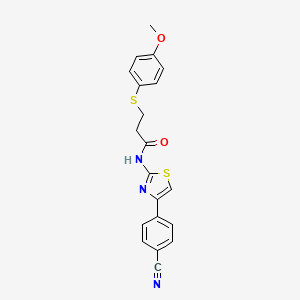

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a heterocyclic compound featuring a thiazole core substituted with a 4-cyanophenyl group at position 4 and a propanamide chain at position 2. The propanamide moiety is further modified with a 4-methoxyphenylthio group. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-25-16-6-8-17(9-7-16)26-11-10-19(24)23-20-22-18(13-27-20)15-4-2-14(12-21)3-5-15/h2-9,13H,10-11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMONHFLRUXSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of the Cyanophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Attachment of the Methoxyphenylthio Group : The thiazole intermediate reacts with 4-methoxyphenylthiol under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting a potential application as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it displays significant cytotoxicity against several cancer cell lines, including HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl groups significantly influence its potency against these cell lines.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| HCT-116 | 10.5 | More active |

| MCF-7 | 15.3 | Comparable |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : The compound potentially binds to certain receptors, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the anticancer efficacy of this compound against various carcinoma cell lines, revealing that it outperformed traditional chemotherapeutics like cisplatin in several cases .

- Mechanistic Insights : Another investigation focused on understanding the molecular interactions between the compound and target proteins involved in cancer progression, highlighting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Thiazole Core Modifications

- Target Compound: The thiazole ring is substituted with a 4-cyanophenyl group at position 4 and a propanamide at position 2 .

- Analog 1 (Compound 31, ): N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide replaces the cyanophenyl with a 4-fluorophenyl group and substitutes the thioether with a furan. This compound exhibits potent anticancer activity via KPNB1 inhibition .

- Analog 2 (Compound 8i, ): Features a 1,3,4-oxadiazole ring fused to a piperidinyl-sulfonyl group instead of the thioether.

Propanamide Chain Variations

- Analog 3 (Compound 11, ) : N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide lacks the thioether but retains the 4-methoxyphenyl group, synthesized via amide coupling (59% yield) .

- Analog 4 (Compound 7–9, ) : 1,2,4-Triazole derivatives with sulfonylphenyl groups exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) .

Physicochemical Properties

Molecular Weight and Melting Points

Spectral Data

- IR Spectroscopy: Target Compound: Expected νC≡N stretch ~2240 cm⁻¹ (cyano group); νC=O (amide) ~1660–1680 cm⁻¹. Analog 2 (): νC=S at 1247–1255 cm⁻¹ (thione tautomer); νNH at 3278–3414 cm⁻¹ .

- NMR :

- Analog 3 (): Aromatic protons (δ 7.2–8.1 ppm for benzothiazole and 4-MeO-phenyl); methylene protons (δ 2.8–3.5 ppm) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

- Thiazole ring formation : Condensation of 4-(4-cyanophenyl)thiazol-2-amine with a suitable acyl chloride derivative.

- Thioether linkage : Reaction of 3-mercaptopropanamide intermediates with 4-methoxyphenyl halides under basic conditions (e.g., triethylamine or K₂CO₃).

- Purification : Use of solvent systems like ethyl acetate/petroleum ether for recrystallization, as demonstrated in structurally analogous compounds .

- Yield optimization : Adjusting stoichiometry, temperature (reflux conditions), and catalysts (e.g., PCl₃ for acylation) can improve yields up to 59% .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity, particularly for the thiazole ring, cyanophenyl, and thioether moieties .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 142–144°C for related thiazole derivatives) indicates purity .

- Chromatography : Thin-layer chromatography (TLC) or HPLC to monitor reaction progress and purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for thiazole-amide derivatives, such as conflicting reports on cardioprotective vs. cytotoxic effects?

- Methodology :

- Dose-response studies : Evaluate activity across a broad concentration range (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds .

- Target specificity profiling : Use kinase inhibition assays or proteomics to distinguish off-target effects (e.g., CDK5/p25 inhibition in vs. prostaglandin E2 suppression in ).

- Comparative structural analysis : Modify the cyanophenyl or methoxyphenyl groups to isolate structure-activity relationships (SAR). For example, replacing the 4-cyanophenyl with 4-chlorophenyl in analogs reduces metabolic stability but alters target binding .

Q. How do structural modifications (e.g., sulfonyl vs. thioether linkages) influence the compound’s physicochemical properties and bioactivity?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing cyano groups enhance thiazole ring stability) .

- LogP measurements : Compare lipophilicity of thioether (e.g., logP ~3.2) vs. sulfone (logP ~2.8) derivatives to assess membrane permeability .

- In vitro assays : Test modified analogs for COX-2 inhibition (linked to prostaglandin suppression) or hypoxia-response modulation (e.g., smooth muscle contraction assays in ).

Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) buffers at 37°C for 24–72 hours, followed by LC-MS to identify degradation products .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess metabolic clearance rates. Thioether moieties are prone to oxidation, requiring stabilization via fluorination or steric hindrance .

Data Contradiction and Validation

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 16% vs. 59% for similar thiazole-acrylamide derivatives)?

- Methodology :

- Reaction parameter optimization : Vary solvents (e.g., DMF for polar intermediates vs. ethyl acetate for non-polar), catalysts (PCl₃ vs. POCl₃), and temperature .

- Byproduct analysis : Use HRMS to identify side products (e.g., dimerization or over-oxidation) that reduce yields .

- Scale-up adjustments : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol, where mixing efficiency and heat dissipation impact yields .

Structural and Functional Insights

Q. What role does the 4-methoxyphenylthio group play in the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to targets like COX-2 or CDK5/p25. The methoxy group’s electron-donating properties may enhance π-π stacking with aromatic residues in active sites .

- Site-directed mutagenesis : Modify key residues (e.g., Tyr355 in COX-2) to validate predicted binding modes .

- Isosteric replacement : Substitute the sulfur atom with sulfone or methylene to assess contributions to binding affinity .

Notes for Experimental Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.